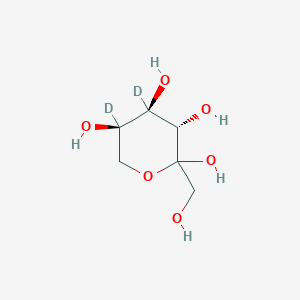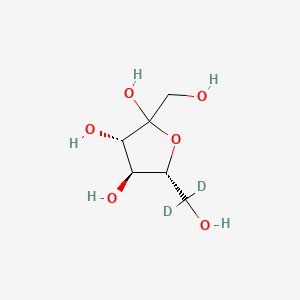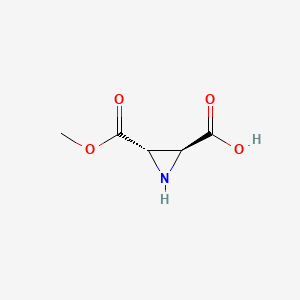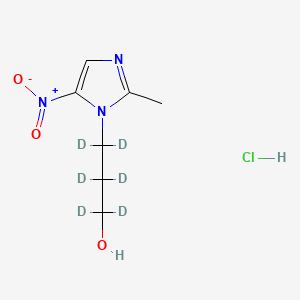
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Übersicht
Beschreibung
It is a psychoactive substance that has been detected in products sold as plant food . This compound is categorized as a Schedule I substance in the United States, indicating its potential for abuse and lack of accepted medical use . The molecular formula of 4-Fluoromethcathinone (hydrochloride) is C10H12FNO • HCl, and it has a molecular weight of 217.7 g/mol .
Vorbereitungsmethoden
The synthesis of 4-Fluoromethcathinone (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated benzaldehyde and methylamine.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Final Product: The amine is then reacted with a suitable ketone to form 4-Fluoromethcathinone, which is subsequently converted to its hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
4-Fluoromethcathinon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können sie in die entsprechenden Alkohole oder Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring oder die Seitenkette einführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
4-Fluoromethcathinon (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als analytisches Referenzmaterial in der forensischen Chemie und Toxikologie verwendet.
Medizin: Die Forschung konzentriert sich auf das Verständnis seiner pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen.
5. Wirkmechanismus
4-Fluoromethcathinon (Hydrochlorid) wirkt als Catecholamin-selektiver Substrattyp-Freisetzer von Dopamin und Noradrenalin . Das bedeutet, dass es die extrazellulären Spiegel dieser Neurotransmitter erhöht, indem es ihre Freisetzung aus präsynaptischen Neuronen fördert. Die erhöhten Spiegel von Dopamin und Noradrenalin führen zu seinen psychostimulierenden Wirkungen. Der Wirkmechanismus der Verbindung ist vergleichbar mit anderen Psychostimulanzien, die das monoaminerge System ansprechen .
Wirkmechanismus
4-Fluoromethcathinone (hydrochloride) functions as a catecholamine-selective substrate-type releaser of dopamine and norepinephrine . This means it increases the extracellular levels of these neurotransmitters by promoting their release from presynaptic neurons. The elevated levels of dopamine and norepinephrine lead to its psychostimulant effects. The compound’s mechanism of action is comparable to other psychostimulants that target the monoaminergic system .
Vergleich Mit ähnlichen Verbindungen
4-Fluoromethcathinon (Hydrochlorid) ähnelt anderen synthetischen Cathinonen, wie zum Beispiel:
3-Chloromethcathinon (3-CMC): Ein chloriertes Analogon mit ähnlichen stimulierenden Eigenschaften.
4-Chloromethcathinon (4-CMC): Ein weiteres chloriertes Analogon mit vergleichbaren Wirkungen.
4-Methoxy-α-Pyrrolidinopentiophenon (4-MeO-PVP): Ein methoxy-substituiertes Analogon mit unterschiedlichen pharmakologischen Eigenschaften.
4-Fluor-α-Pyrrolidinopentiophenon (4-F-PVP): Ein fluoriertes Analogon mit einzigartigen Wirkungen auf die Lokomotion.
Die Einzigartigkeit von 4-Fluoromethcathinon (Hydrochlorid) liegt in seinem spezifischen Substitutionsschema und seiner selektiven Wirkung auf die Dopamin- und Noradrenalin-Freisetzung, die es von anderen synthetischen Cathinonen unterscheidet .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZJTCPVRVBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705392 | |
| Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7589-35-7 | |
| Record name | Flephedrone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)
![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)







![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)



